molecular formula C15H11NO2 B15351563 7-Phenoxyquinolin-2(1H)-one

7-Phenoxyquinolin-2(1H)-one

Cat. No.: B15351563
M. Wt: 237.25 g/mol
InChI Key: DUEMMWOCWNMTIH-UHFFFAOYSA-N
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Description

7-Phenoxyquinolin-2(1H)-one is a quinoline derivative with a molecular formula of C15H11NO2 and a molecular weight of 237.25. This compound is known for its diverse biological activities and chemical properties, making it a valuable research chemical in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenoxyquinolin-2(1H)-one typically involves the functionalization of quinolin-2(1H)-one derivatives. Common synthetic routes include:

  • Alkylation: The addition of an alkyl group to the quinoline structure.

  • Amidation: The conversion of a carboxylic acid derivative to an amide.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and specific reaction conditions to achieve the desired functionalization.

Chemical Reactions Analysis

Types of Reactions: 7-Phenoxyquinolin-2(1H)-one undergoes various chemical reactions, including:

  • Oxidation: Conversion of the compound to its oxidized form.

  • Reduction: Reduction of the compound to its reduced form.

  • Substitution: Replacement of a functional group in the compound with another group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles are used depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation: Formation of quinoline-2,3-dione derivatives.

  • Reduction: Formation of reduced quinoline derivatives.

  • Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

7-Phenoxyquinolin-2(1H)-one has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-Phenoxyquinolin-2(1H)-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Quinoxalin-2(1H)-one

  • Quinoline-2,3-dione

  • 7-Methoxyquinolin-2(1H)-one

  • 7-Nitroquinolin-2(1H)-one

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

7-phenoxy-1H-quinolin-2-one

InChI

InChI=1S/C15H11NO2/c17-15-9-7-11-6-8-13(10-14(11)16-15)18-12-4-2-1-3-5-12/h1-10H,(H,16,17)

InChI Key

DUEMMWOCWNMTIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=C2)C=CC(=O)N3

Origin of Product

United States

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